1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone
Description
Properties
Molecular Formula |
C7H5F3N2O |
|---|---|
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)5-2-1-4(11)3-12-5/h1-3H,11H2 |
InChI Key |
YHEKVWAPZYTVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Amidation and Oxidation Approach
A prevalent route involves initial formation of substituted pyridine intermediates, followed by oxidation to introduce the trifluoromethyl ketone group.
- Starting from 2-aminopyridine derivatives, a trifluoromethylation step is performed using electrophilic trifluoromethylating agents.
- Subsequent oxidation of the resulting intermediate yields the trifluoro-ethanone.
- Step 1: Nitration or electrophilic trifluoromethylation of 2-aminopyridine using reagents like Togni's reagent or Umemoto's reagent under controlled conditions.
- Step 2: Oxidation with suitable oxidants such as m-CPBA or hypervalent iodine reagents to form the trifluoro ketone.
| Step | Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Trifluoromethylation | Togni's reagent | DCM | RT to 50°C | 65-75% | |
| Oxidation | m-CPBA | DCM | RT | 60-70% |
Advantages & Limitations
- Advantages: High regioselectivity, straightforward setup.
- Limitations: Requires handling of hypervalent iodine reagents, moderate yields.
Pyridine Ring Construction via Multicomponent Reactions
Ullmann or Copper-Catalyzed Couplings
The synthesis can proceed through coupling of amino pyridines with suitable aldehydes and trifluoromethyl sources.
- Reacting 2-aminopyridine with aldehyde derivatives in the presence of copper catalysts and trifluoromethylating agents.
- Use of copper powder or copper salts as catalysts.
- Trifluoromethylating agents like Ruppert-Prakash reagent (TMS-CF₃).
| Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine + aldehyde | CuI | DMSO | 80°C | 55-65% |
Advantages & Limitations
- Advantages: Versatile, allows for various substitutions.
- Limitations: Longer reaction times, possible regioisomer formation.
Cyclization Strategies for Pyridine Derivatives
Pyridine Ring via Condensation and Cyclization
This method involves constructing the pyridine core through cyclization of suitable precursors, such as β-ketoesters or β-diketones, followed by functionalization.
- Condensation of 2-aminobenzaldehyde with malononitrile, followed by cyclization, nitration, and trifluoromethylation.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclization | Malononitrile | Reflux | 50-60% | |
| Trifluoromethylation | TMS-CF₃ | Base, RT | 60-70% |
Specific Synthesis Pathway Supported by Literature
Based on the detailed procedures from recent publications, a typical synthesis involves the following steps:
Step 1: Synthesis of 2-Amino-5-bromopyridine
- Bromination of pyridine derivatives under electrophilic aromatic substitution conditions.
Step 2: Formation of 2-(Trifluoromethyl)pyridine Intermediate
- Reaction of 2-amino-5-bromopyridine with TMS-CF₃ in the presence of a copper catalyst under inert conditions yields the trifluoromethylated pyridine.
Step 3: Conversion to the Trifluoro-ethanone
- Oxidation of the trifluoromethylated pyridine with suitable oxidants (e.g., m-CPBA) introduces the carbonyl group, forming the target compound.
2-Amino-5-bromopyridine → (Trifluoromethylation) → 2-(Trifluoromethyl)pyridine → (Oxidation) → 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone
Yields & Data:
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ | Acetic acid, reflux | 70-80% | |
| Trifluoromethylation | TMS-CF₃, Cu catalyst | RT, inert atmosphere | 65-75% | |
| Oxidation | m-CPBA | DCM, RT | 60-70% |
Supporting Data and Notes
- Reaction Optimization: Literature indicates that temperature control and choice of solvent critically influence yields. For trifluoromethylation, DCM or acetonitrile are preferred solvents.
- Purification: Silica gel chromatography or preparative HPLC are commonly used for purification.
- Characterization: NMR (¹H, ¹³C, ¹⁹F), MS, and IR confirm structure and purity.
Summary of Key Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | DCM, MeCN, Toluene | Choice depends on step |
| Temperature | RT to 110°C | Elevated temperatures for coupling |
| Catalyst | CuI, Pd-based | For trifluoromethylation and coupling |
| Yield | 55-75% | Depending on step and conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl ketone group participates in nucleophilic substitutions, particularly under basic conditions.
Condensation Reactions
The amino group facilitates condensation with carbonyl-containing reagents:
Redox Transformations
The ketone and amino groups undergo targeted reductions and oxidations:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Ketone reduction | NaBH₄ (Sodium borohydride), MeOH | 2,2,2-Trifluoro-1-(5-(trifluoromethyl)pyridin-2-yl)ethanol | 85–92% (industrial scale) |
| Amino oxidation | H₂O₂ (Hydrogen peroxide), acidic conditions | Nitro-pyridine derivatives | Requires careful pH control to avoid over-oxidation. |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyridine ring:
Halogenation and Functionalization
The pyridine ring undergoes regioselective halogenation:
Key Mechanistic Insights
-
Electronic Effects : The trifluoromethyl group enhances electrophilicity at the ketone, accelerating nucleophilic attack.
-
Steric Considerations : The 5-amino group directs substitution to the 2-position via ortho/para-directing effects .
-
Catalytic Efficiency : Pd-based systems (e.g., RuPhos Pd G3) achieve >90% yields in coupling reactions by minimizing side reactions .
Scientific Research Applications
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, further influencing its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Halogen and Heterocyclic Substitutions
Table 1: Key Structural Analogues and Their Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone | 1060804-34-3 | C7H5F3N2O | 194.12 | 5-Amino-pyridin-2-yl, CF3 |
| 1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone | 1256467-08-9 | C8H2ClF5O | 244.54 | 4-Cl, 3,5-F, CF3 |
| 1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone | 617706-15-7 | C8H3BrF4O | 271.01 | 5-Br, 2-F, CF3 |
| 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone | 163350-71-8 | C6H5F3N2O | 178.11 | 1-Amino-pyrrol-2-yl, CF3 |
| 1-(5-Fluoropyridin-2-yl)ethanone | 915720-54-6 | C7H6FNO | 139.13 | 5-F-pyridin-2-yl, COCH3 |
Key Observations :
- Electron-Withdrawing Effects: The trifluoroacetyl group enhances electrophilicity in all analogues, but halogenated derivatives (e.g., Cl, Br, F) exhibit increased steric and electronic effects compared to the amino-substituted parent compound .
- Heterocyclic Variations: Replacement of pyridine with pyrrole (as in 163350-71-8) reduces aromaticity and alters reactivity, while fluoropyridine derivatives (e.g., 915720-54-6) lack the amino group, limiting hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Parent Compound | 4-Cl-3,5-F Analogue | 5-Br-2-F Analogue | Pyrrole Derivative |
|---|---|---|---|---|
| Molar Mass (g/mol) | 194.12 | 244.54 | 271.01 | 178.11 |
| Polarity | High | Moderate | Low | Moderate |
| Lipophilicity (LogP)* | ~1.2 | ~2.5 | ~3.0 | ~1.8 |
| Thermal Stability | Moderate | High | High | Moderate |
*Estimated based on substituent contributions.
Key Findings :
- Lipophilicity : Halogenated analogues exhibit higher LogP values due to increased hydrophobic character, making them more membrane-permeable but less water-soluble .
- Thermal Stability: Chlorine and bromine substituents enhance stability compared to the amino group, which may decompose at elevated temperatures .
Biological Activity
1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is a novel compound characterized by its unique trifluoromethyl ketone structure combined with an amino-substituted pyridine ring. This molecular configuration endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C7H5F3N2O, and it has a molecular weight of 190.12 g/mol.
The biological activity of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl ketone moiety is known to inhibit enzyme activity by forming stable complexes with active sites, while the amino group facilitates hydrogen bonding with biomolecules. This dual interaction mechanism suggests potential applications in therapeutic contexts, particularly in enzyme inhibition and receptor modulation.
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial and anticancer properties. For instance, studies have shown that fluorinated compounds can enhance potency against various cancer cell lines. The introduction of fluorine atoms often results in improved bioavailability and cellular uptake, which are critical for effective pharmacological action.
In Vitro Studies
In a recent study evaluating the cytotoxic effects of related trifluoromethyl compounds on human cancer cell lines, it was found that the presence of the trifluoromethyl group significantly increased potency. Specifically, compounds with similar structural features demonstrated IC50 values in the low micromolar range against several cancer types, including hepatocellular carcinoma and T-cell leukemia .
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone | TBD | TBD |
| SF5-vorinostat | 0.88 | DU145 |
| Vorinostat | 1.76 | Hep-G2 |
Enzyme Inhibition Studies
Another study focused on the enzyme inhibition properties of fluorinated derivatives showed that 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone could inhibit key metabolic enzymes involved in cancer metabolism. The binding affinity was assessed using molecular docking techniques, revealing strong interactions with active site residues .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of 1-(5-Amino-pyridin-2-YL)-2,2,2-trifluoro-ethanone, a comparative analysis was conducted with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Amino-pyridin-3-YL)-ethanone | Lacks CF3 group | Different reactivity due to absence of CF3 |
| 1-(4-Aminophenyl)-3-(trifluoromethyl)propan-1-one | Contains different aromatic system | Exhibits distinct pharmacological properties |
| 1-(5-Aminopyridin-3-YL)-ethanone | Similar amino substitution | Varying potency due to position of amino group |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(5-amino-pyridin-2-yl)-2,2,2-trifluoro-ethanone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a nitro-substituted precursor can be hydrogenated using a palladium catalyst (e.g., Pd/C) in methanol to yield the amine group, followed by trifluoroacetylation . Reaction temperature (20–60°C), solvent polarity, and catalyst loading significantly affect yield. Crystallization from ethyl acetate is recommended for high-purity isolation (>95%) .
Q. How is the crystal structure of this compound characterized, and what intramolecular interactions stabilize its conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar pyridine ring and a non-planar fused bicyclic system. Intramolecular C–H⋯F hydrogen bonds form a six-membered ring (total puckering amplitude: 0.651 Å), stabilizing the twisted conformation . Intermolecular C–H⋯O interactions create centrosymmetric dimers, critical for crystal packing . Use SHELXL for refinement and Mercury for visualization .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR shows a singlet at δ -70 ppm (CF), while NMR reveals aromatic protons at δ 7.8–8.2 ppm (pyridinyl) and NH at δ 5.5 ppm (broad) .
- FT-IR : Stretching vibrations at 1680 cm (C=O) and 3350 cm (NH) confirm functional groups .
- HRMS : Use ESI+ mode; [M+H] expected at m/z 179.12 (CHFNO) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and amino groups influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing CF group deactivates the pyridine ring, reducing electrophilic substitution rates. However, the amino group at position 5 enhances nucleophilic aromatic substitution (SNAr) at position 2. For Suzuki-Miyaura coupling, use Pd(PPh)Cl/CuI in THF with arylboronic acids (yield: 60–75%) . Monitor regioselectivity via HPLC-MS .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-hydrogenation or CF hydrolysis). Optimize by:
- Controlled hydrogenation : Use H at 30 psi with Pd/C (5 wt%) to avoid nitro group over-reduction .
- Acid-free conditions : Replace HCl with acetic acid during trifluoroacetylation to prevent ketone decomposition .
Q. How can this compound serve as a ligand or building block in supramolecular chemistry?
- Methodological Answer : The amino-pyridinyl moiety acts as a hydrogen-bond donor/acceptors, while CF enhances hydrophobicity. Applications include:
- Coordination polymers : React with Cu(II) or Zn(II) salts in DMF to form 2D networks (characterize via PXRD and TGA) .
- Covalent organic frameworks (COFs) : Condense with terephthalaldehyde under solvothermal conditions (120°C, 72h) .
Q. What computational methods are suitable for modeling its electronic properties and reaction pathways?
- Methodological Answer :
- DFT calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap: ~4.5 eV) .
- MD simulations : GROMACS with OPLS-AA forcefield to study solvent effects on crystal nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
